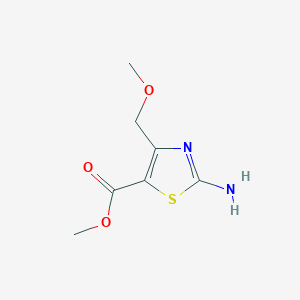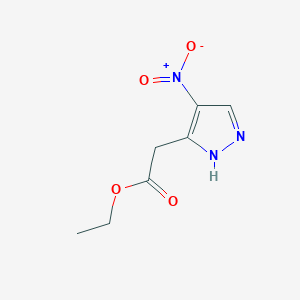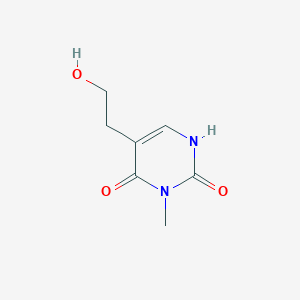
6-hydroxy-5-(2-hydroxyethyl)-1-methylpyrimidin-2(1H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound of interest, 6-hydroxy-5-(2-hydroxyethyl)-1-methylpyrimidin-2(1H)-one, is a pyrimidine derivative, which is a class of compounds that have garnered attention due to their wide range of biological activities and pharmaceutical applications. Pyrimidine derivatives are known for their potential in drug discovery and development, particularly as antitumor and antioxidant agents .
Synthesis Analysis
The synthesis of pyrimidine derivatives can be achieved through various methods. An efficient, catalyst-free synthesis of related pyrimidine derivatives has been reported using multicomponent reactions in aqueous ethanol media . This method emphasizes green chemistry principles, such as avoiding metal catalysts and simplifying purification processes. Although the specific compound is not synthesized in the studies provided, the methodologies described could potentially be adapted for its synthesis.
Molecular Structure Analysis
The molecular structure of pyrimidine derivatives is crucial in determining their chemical behavior and biological activity. While the exact structure of 6-hydroxy-5-(2-hydroxyethyl)-1-methylpyrimidin-2(1H)-one is not detailed in the provided papers, related compounds have been studied using X-ray crystallography and Density Functional Theory (DFT) to understand their structural properties . These analyses can provide insights into the stability, tautomerism, and potential reactivity of the compound.
Chemical Reactions Analysis
The reactivity of pyrimidine derivatives can be influenced by various factors, including the presence of substituents and the solvent medium. For instance, the hydration of related compounds can lead to an equilibrium mixture of tautomers, with the equilibrium shifting based on the polarity of the medium . Additionally, the regioselectivity of reactions such as methylation can be affected by the solvent and the presence of inorganic bases . These studies suggest that the chemical behavior of 6-hydroxy-5-(2-hydroxyethyl)-1-methylpyrimidin-2(1H)-one could be similarly influenced by its environment and substituents.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrimidine derivatives are influenced by their molecular structure. The presence of multiple functional groups, such as hydroxyl and amino groups, can lead to extensive hydrogen bonding, which can affect solubility, boiling and melting points, and other physicochemical properties . The studies provided do not directly analyze the physical and chemical properties of the specific compound , but they do offer a framework for understanding how such properties might be determined for related compounds.
Wissenschaftliche Forschungsanwendungen
Hydration and Prototropic Tautomerism
Research by Erkin and Krutikov (2005) highlights the hydration of related pyrimidin compounds, leading to an equilibrium mixture of different tautomers. This study is essential for understanding the behavior of such compounds in various solvents, particularly their structural changes in response to hydration (Erkin & Krutikov, 2005).
Hydrazinolysis of Heterocyclic Compounds
Dickinson and Jacobsen (1975) explored the hydrazinolysis of heterocyclic compounds like 6-amino-4-hydroxy-1-methylpyrimidine-2(1H)-thione. Understanding these reactions is crucial for synthesizing new heterocyclic compounds with potential applications in various fields (Dickinson & Jacobsen, 1975).
Crystal and Molecular Structures
Richter et al. (2023) reported on the crystal and molecular structures of a compound obtained during the synthesis of an antitubercular agent, which is closely related to the chemical structure of interest. Such studies provide valuable insights into the physical and chemical properties of these compounds, which can be crucial for their application in scientific research (Richter et al., 2023).
Ring Transformation into 1H-Imidazoles
Ueda et al. (1997) investigated the transformation of related pyrimidin-4(3H)-ones into 1H-imidazoles. This research is significant for the synthesis of imidazoles, which are important in pharmaceutical and chemical industries (Ueda et al., 1997).
Synthesis in Organotin Polymers
The work of Ma, Tian, and Zhang (2006) on the solvothermal synthesis involving pyrimidine derivatives points to applications in material science, particularly in the formation of novel polymeric structures (Ma, Tian, & Zhang, 2006).
Eigenschaften
IUPAC Name |
5-(2-hydroxyethyl)-3-methyl-1H-pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O3/c1-9-6(11)5(2-3-10)4-8-7(9)12/h4,10H,2-3H2,1H3,(H,8,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBYXQSOTFGOEGT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C(=CNC1=O)CCO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101194136 |
Source


|
| Record name | 2(1H)-Pyrimidinone, 6-hydroxy-5-(2-hydroxyethyl)-1-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101194136 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-hydroxy-5-(2-hydroxyethyl)-1-methylpyrimidin-2(1H)-one | |
CAS RN |
1142201-85-1 |
Source


|
| Record name | 2(1H)-Pyrimidinone, 6-hydroxy-5-(2-hydroxyethyl)-1-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101194136 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-{[(2-Mercapto-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)acetyl]amino}benzamide](/img/structure/B1326973.png)
![Butyl 4-{[(2-mercapto-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)acetyl]amino}benzoate](/img/structure/B1326975.png)
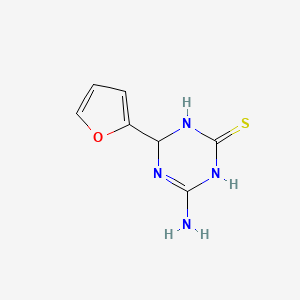
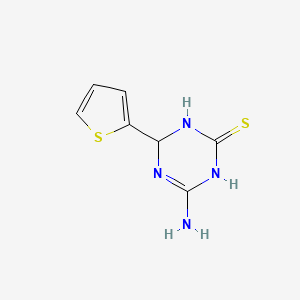
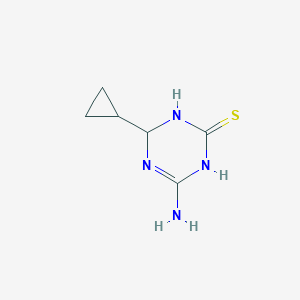
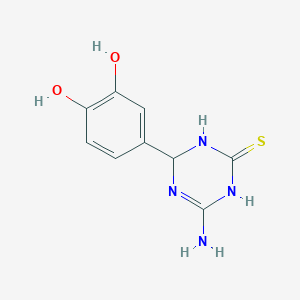
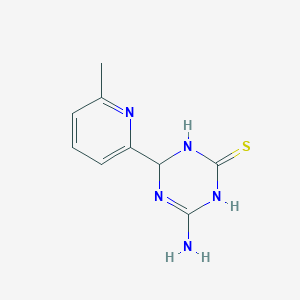
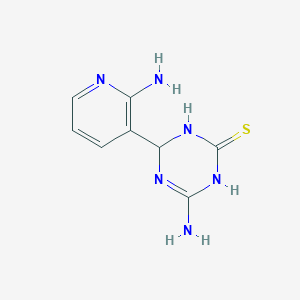
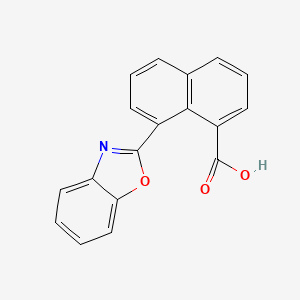
![[2-(Methylthio)-4-oxo-4,5-dihydro-1,3-thiazol-5-yl]acetic acid](/img/structure/B1327006.png)
![[2-(Isopropylthio)-4-oxo-4,5-dihydro-1,3-thiazol-5-yl]acetic acid](/img/structure/B1327008.png)
![4-{[2-(4-Chlorophenyl)-5-methyl-1,3-oxazol-4-yl]-methoxy}benzaldehyde](/img/structure/B1327012.png)
